5-Amino-6-chloropicolinonitrile
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Overview
Description
5-Amino-6-chloropicolinonitrile is an organic compound with the molecular formula C6H4ClN3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 5th position and a chlorine atom at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloropicolinonitrile typically involves the chlorination of picolinonitrile followed by the introduction of an amino group. One common method is the reaction of 6-chloropicolinonitrile with ammonia under high pressure and temperature conditions. The reaction is usually carried out in the presence of a catalyst, such as nickel or palladium, to facilitate the substitution of the chlorine atom with an amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloropicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or nickel are often used in coupling reactions, with solvents like dimethylformamide or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitrile derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Amino-6-chloropicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic targets.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloropicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary based on the specific structure and functional groups of the derivatives .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-chloropicolinonitrile: Similar in structure but with the chlorine atom at the 3rd position.
6-Chloropyridine-2-carbonitrile: Lacks the amino group but has a similar pyridine ring structure.
5-Amino-pyrazoles: Compounds with an amino group on a pyrazole ring, exhibiting different reactivity and applications.
Uniqueness
5-Amino-6-chloropicolinonitrile is unique due to the specific positioning of the amino and chlorine groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives sets it apart from similar compounds.
Properties
IUPAC Name |
5-amino-6-chloropyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGELGMZSQWDORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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